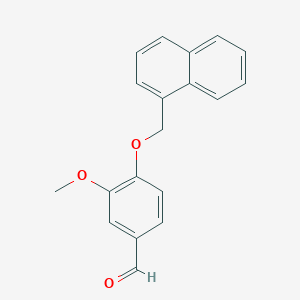

![molecular formula C13H15NO3 B2694692 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one CAS No. 2251053-94-6](/img/structure/B2694692.png)

4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one” is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.

Synthesis Analysis

The synthesis of related compounds, such as 1,2-dihydrospiro[indole-3,4’-oxane], has been reported2. The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation with the formation of related compounds2. However, the specific synthesis process for “4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one” is not explicitly mentioned in the available literature.

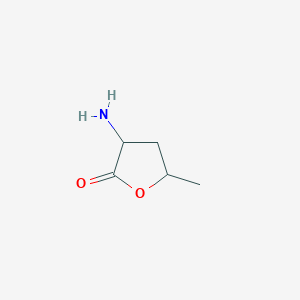

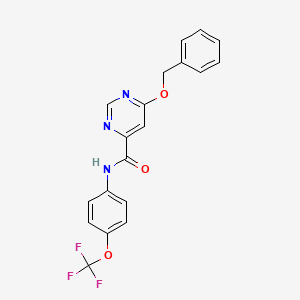

Molecular Structure Analysis

The molecular structure of “4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one” is not explicitly available in the literature. However, the InChI code for a related compound, 1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride, is provided1.Chemical Reactions Analysis

The chemical reactions involving “4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one” are not explicitly mentioned in the available literature. However, reactions of related compounds have been reported2.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one” are not explicitly mentioned in the available literature. However, a related compound, 1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride, is reported to be a powder with a purity of 95%1.科学的研究の応用

1. Synthesis of Substituted Pyrazolo [3,4-d]pyrimidines

- Summary of Application : This research involves the synthesis of substituted pyrazolo [3,4-d]pyrimidines by reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins .

- Methods of Application : The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .

- Results or Outcomes : The reaction resulted in the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro [indole-3,6’-pyrazolo [3,4-d]pyrimidine]-2,4’ (1H,5’H)-diones .

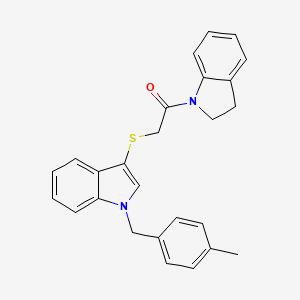

2. Synthesis of Indole Derivatives

- Summary of Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .

- Results or Outcomes : The tricyclic indole, after six steps, gave azepinoindole .

3. Synthesis of Pyrazolo [3,4-d]pyrimidines

- Summary of Application : This research involves the synthesis of substituted pyrazolo [3,4-d]pyrimidines by reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins .

- Methods of Application : The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .

- Results or Outcomes : The reaction resulted in the formation of 1-R-4’-(methoxy)-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2(1H)-ones .

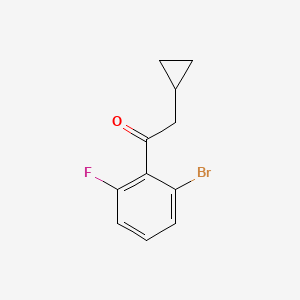

4. Design and Synthesis of Anti-Cancer Agents

- Summary of Application : This study involves the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which showed high anti-tumor activity .

- Methods of Application : The compounds were synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

5. Synthesis of Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine] Derivatives

Safety And Hazards

The safety and hazards associated with “4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one” are not explicitly mentioned in the available literature. However, a related compound, 1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride, is associated with several hazard statements including H302, H315, H319, and H3351.

将来の方向性

The future directions for research on “4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one” are not explicitly mentioned in the available literature.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “4-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane]-2-one”. Further research and expert consultation may be necessary for a more complete understanding of this compound.

特性

IUPAC Name |

4-methoxyspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)13(12(15)14-9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFVYYBLRKIBQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2694610.png)

![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2694619.png)

![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)

![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)

![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)

![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)